6-Mercaptopicolinic acid

Beschreibung

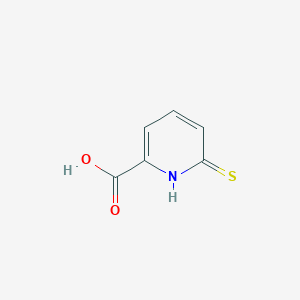

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPTGPAFUAPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163599 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-87-1 | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Mercaptopicolinic Acid

Advanced Synthetic Approaches to 6-Mercaptopicolinic Acid and its Analogs

The construction of the this compound scaffold and its related structures relies on sophisticated organic synthesis techniques. These approaches are designed to efficiently introduce the key thiol functionality onto the pyridine (B92270) ring and to build a library of structurally diverse analogs for further investigation.

P-Methoxybenzyl Mercaptan (MBM) as a Sulfurating Agent

In the synthesis of complex molecules containing a thiol group, such as this compound, protecting the reactive sulfhydryl moiety is often a crucial step. While not a direct sulfurating agent that adds sulfur to a precursor, p-methoxybenzyl mercaptan (MBM-SH) is widely used to introduce a protected thiol group. The MBM group is valuable because it is stable under many reaction conditions but can be removed under specific, mild oxidative or acidic conditions when the final thiol product is desired. This strategy allows for other chemical transformations to be carried out on the picolinic acid ring or its carboxylic acid group without interference from the thiol.

Newman-Kwart Route to Thiols

A primary method for synthesizing aryl thiols from the corresponding phenols is the Newman-Kwart Rearrangement. This thermal reaction is a key step in a sequence that can convert a 6-hydroxypicolinic acid derivative into this compound. The process involves an intramolecular migration of an aryl group from a phenolic oxygen atom to the sulfur atom of a thiocarbamate.

The general steps are as follows:

Formation of O-Aryl Thiocarbamate: A phenol (B47542) (or in this case, a hydroxypicolinic acid derivative) is first deprotonated with a base and then reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing the carbamoyl (B1232498) group to rearrange, yielding the thermodynamically more stable S-aryl thiocarbamate. The driving force for this reaction is the favorable conversion of a C=S bond into a C=O bond.

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions, to release the final thiophenol (the mercaptopicolinic acid).

This rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state. Due to the high temperatures required, recent advancements have focused on using palladium catalysts to facilitate the reaction under much milder conditions (around 100 °C), expanding its applicability to more sensitive molecules.

Table 1: Key Features of the Newman-Kwart Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular thermal rearrangement. |

| Starting Material | O-Aryl thiocarbamate (derived from a phenol). |

| Product | S-Aryl thiocarbamate. |

| Key Transformation | 1,3-migration of an aryl group from oxygen to sulfur. |

| Driving Force | Formation of a stable C=O bond from a C=S bond. |

| Typical Conditions | High temperatures (200-300 °C). |

| Catalytic Variants | Palladium-catalyzed versions allow for lower temperatures (~100 °C). |

Derivatization Strategies for Modified Picolinic Acid Structures

Chemical derivatization is employed to modify the core structure of picolinic acid to create new analogs with potentially different properties. The functional groups of this compound—the carboxylic acid, the thiol group, and the pyridine ring—are all amenable to modification.

Carboxylic Acid Group: The carboxyl group can be converted into a variety of other functional groups. Esterification with different alcohols can produce a range of esters, while reaction with amines, facilitated by coupling agents, yields amides.

Thiol Group: The sulfhydryl group is highly nucleophilic and can be alkylated to form thioethers or acylated to form thioesters.

Pyridine Ring: The aromatic pyridine ring can undergo electrophilic or nucleophilic aromatic substitution to introduce new substituents, although the existing electron-withdrawing carboxylic acid group can make such reactions challenging and influence the position of substitution.

These derivatization strategies allow chemists to systematically alter the molecule's size, polarity, and electronic properties.

Synthesis of Isomers and Heterocyclic Analogs of 3-Mercaptopicolinic Acid

The synthesis of isomers and analogs of mercaptopicolinic acids is a key area of research. In one study, various heterocyclic analogs of 3-mercaptopicolinic acid were prepared by replacing the pyridine ring with other aromatic systems, including quinoline, thiazole, pyrazine, isoquinoline, and indole. nih.gov The synthetic approaches to these molecules vary depending on the target heterocycle but generally involve building the mercapto-carboxylic acid functionality onto the pre-existing ring system.

For example, the synthesis of pyridyl analogs of thioflavones has been achieved starting from 2-mercaptonicotinic acid (an isomer of this compound). This process involves a multi-step sequence, including esterification of the starting acid, followed by reaction with arylacetylenes and a final acid-mediated 6-endo cyclization to yield the target thiopyrano[2,3-b]pyridin-4-one structure. Such strategies demonstrate the modularity of synthetic chemistry in creating a wide range of complex heterocyclic compounds from simpler mercapto-acid building blocks.

Chemical Modifications and Prodrug Strategies for this compound Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve a drug's physicochemical or pharmacokinetic properties. The functional groups of this compound are well-suited for the application of prodrug strategies.

The primary goals of creating a prodrug of this compound would be to enhance its stability, solubility, or ability to cross cell membranes. The two main functional groups targeted for modification are the carboxylic acid and the thiol group.

Carboxylic Acid Modification: The polar carboxylic acid group can hinder passage across lipid cell membranes. Converting it into a less polar ester can increase lipophilicity, thereby potentially improving absorption. Inside the body, ubiquitous esterase enzymes would then hydrolyze the ester back to the active carboxylic acid.

Thiol Group Modification: The thiol group can be susceptible to oxidation. Masking it as a thioester or a disulfide can protect it from premature metabolism. Thioesters can be hydrolyzed by thioesterases in the body, while disulfides can be cleaved back to the free thiol by endogenous reducing agents like glutathione.

These modifications are designed to be reversible, ensuring that the active this compound is released at the desired site of action.

Table 2: Potential Prodrug Modifications for this compound

| Functional Group | Prodrug Moiety | Linkage | Bioreversible Reaction |

|---|---|---|---|

| Carboxylic Acid | Alkyl or Aryl group | Ester | Hydrolysis by esterases. |

| Thiol | Acetyl or other acyl group | Thioester | Hydrolysis by thioesterases. |

Molecular Mechanisms of Action and Pharmacological Modulations

Inhibition of Gluconeogenesis by 6-Mercaptopicolinic Acid

This compound, known in research as 3-Mercaptopicolinic acid (3-MPA), is a potent inhibitor of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources. nih.govnih.gov This inhibitory action is a key factor in its observed hypoglycemic effects in various animal models, including starved and diabetic rats. nih.govnih.gov The compound effectively blocks the production of glucose in both liver and kidney cortex slices when substrates such as lactate (B86563), pyruvate (B1213749), or alanine (B10760859) are used. nih.gov However, it does not inhibit gluconeogenesis when fructose (B13574) is the substrate, which suggests its site of action is at the level of pyruvate carboxylase or, more significantly, phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov The inhibition of this pathway in vivo leads to a notable increase in blood lactate levels, underscoring the disruption of lactate's conversion into glucose. nih.gov

The primary molecular target for 3-Mercaptopicolinic acid's inhibition of gluconeogenesis is Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govnih.govnih.gov PEPCK is a critical enzyme that catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a rate-limiting step in the gluconeogenic pathway. nih.govscbt.com By specifically targeting PEPCK, 3-MPA effectively halts the synthesis of glucose from key precursors like lactate. nih.govnih.gov

Kinetic and crystallographic studies have revealed that 3-Mercaptopicolinic acid inhibits PEPCK through a complex mechanism involving two distinct binding sites on the enzyme. nih.govacs.orgresearchgate.net

Competitive Inhibition: 3-MPA binds to the active site, acting as a competitive inhibitor with respect to the substrates phosphoenolpyruvate (PEP) and oxaloacetate (OAA). acs.orgresearchgate.net

Allosteric Inhibition: The compound also binds to a previously unidentified allosteric site, which is separate from the active site. nih.govacs.orgresearchgate.net

| Binding Site | Type of Inhibition | Approximate Inhibition Constant (Ki) | Competing Substrate |

|---|---|---|---|

| Active Site | Competitive | ~10 μM | PEP/OAA |

| Allosteric Site | Allosteric (Non-competitive) | ~150 μM | N/A |

PEPCK exists in two primary isoforms: a cytosolic form (PEPCK-C or Pck1) and a mitochondrial form (PEPCK-M or Pck2). dntb.gov.uaresearchgate.netnih.gov 3-Mercaptopicolinic acid has been shown to inhibit both isoforms. Research on C2C12 muscle cells, where the mitochondrial isoform (Pck2) is predominant, suggests that 3-MPA's effects on myogenic differentiation are mediated through the inhibition of PEPCK-M. dntb.gov.uaresearchgate.net As a structural analog of phosphoenolpyruvate, 3-MPA is thought to competitively bind to the active site of PEPCK-M. scbt.com It is theoretically possible that analogs of 3-MPA could be developed to differentially inhibit PEPCK-C and PEPCK-M by targeting the allosteric pocket, which could be crucial for therapeutic applications given the distinct roles of the two isoforms. researchgate.net

The binding of 3-Mercaptopicolinic acid to the allosteric site has a profound impact on the enzyme's structure and function. nih.govacs.org Structural studies indicate that the binding of 3-MPA to this allosteric pocket stabilizes an altered conformation of the enzyme's nucleotide-binding site. nih.govacs.orgresearchgate.net This conformational change, in turn, reduces the affinity of PEPCK for its nucleotide substrate, guanosine (B1672433) triphosphate (GTP). researchgate.net This mechanism demonstrates an allosteric coupling between the inhibitor binding site and the nucleotide-binding domain, adding another layer to the compound's potent inhibition of the enzyme's catalytic activity. acs.orgelifesciences.org

By inhibiting PEPCK, 3-Mercaptopicolinic acid directly alters the flow of metabolites through the gluconeogenic pathway. The blockage of the conversion of oxaloacetate to phosphoenolpyruvate leads to a buildup of upstream substrates. nih.govnih.gov For example, studies have shown that PEPCK inhibition by 3-MPA blocks the incorporation of lactate into PEP and the tricarboxylic acid (TCA) cycle. nih.gov This leads to an accumulation of lactate in the bloodstream, a hallmark of 3-MPA's action in vivo. nih.gov Consequently, the levels of downstream products of the PEPCK reaction, starting with PEP and leading to glucose-6-phosphate and ultimately free glucose, are diminished.

In addition to its primary action on PEPCK, 3-Mercaptopicolinic acid can also modulate the Glucose-6-Phosphatase (G6Pase) system, which catalyzes the final step of gluconeogenesis: the hydrolysis of glucose-6-phosphate to free glucose. nih.govwikipedia.org However, this effect is distinct from PEPCK inhibition in several ways.

The inhibition of G6Pase by 3-MPA is time-dependent and irreversible. nih.gov It occurs through a reaction with the glucose-6-phosphate translocase component (T1) of the G6Pase system, which is responsible for transporting glucose-6-phosphate into the lumen of the endoplasmic reticulum where the catalytic subunit is located. nih.govnih.gov This inhibition is only observed in intact microsomes and not in detergent-treated microsomes, supporting the translocase as the target. nih.gov

Crucially, the concentration of 3-MPA required to inhibit the G6Pase system is in the millimolar (mM) range, significantly higher than the micromolar (µM) concentrations needed to block PEPCK. nih.gov This validates the use of low concentrations of 3-MPA as a specific experimental tool to block gluconeogenesis at the PEPCK step without significantly interfering with the G6Pase system. nih.gov

Glucose-6-Phosphatase (G6Pase) System Modulation

Time-Dependent and Irreversible Inhibition of G6Pase Phosphohydrolase Activity

This compound (6-MPA), also known as 3-mercaptopicolinate, demonstrates a significant inhibitory effect on the D-glucose-6-phosphate (G6P) phosphohydrolase activity of the glucose-6-phosphatase (G6Pase) enzyme system. This inhibition is characterized as being both time-dependent and irreversible. Research conducted on intact rat liver microsomes has shown that the extent of inhibition is dependent on both the concentration of 6-MPA and the duration of pre-incubation with the enzyme.

Notably, this inhibitory action is contingent on the structural integrity of the microsomal membrane. When the microsomes are treated with detergents, which disrupt the membrane, the inhibitory effect of 6-MPA on G6Pase phosphohydrolase activity is completely lost. This finding suggests that the mechanism of inhibition is not a direct interaction with the catalytic subunit of the enzyme alone but involves other components of the G6Pase system embedded within the endoplasmic reticulum membrane.

| Parameter | Observation | Reference |

|---|---|---|

| Nature of Inhibition | Irreversible and time-dependent | nih.gov |

| Dependency | Inhibitor concentration and pre-incubation time | nih.gov |

| Effective System | Intact liver microsomes | nih.gov |

| Ineffective System | Detergent-treated microsomes | nih.gov |

Interaction with G6P Translocase Component

The mechanism behind the irreversible inhibition of the G6Pase system by 6-MPA points to a specific interaction with the glucose-6-phosphate translocase (G6PT) component, also known as SLC37A4. The G6Pase system is a multi-component complex located in the endoplasmic reticulum membrane. G6PT is responsible for transporting G6P from the cytoplasm into the lumen of the endoplasmic reticulum, where the catalytic subunit, G6Pase-α, hydrolyzes it into glucose and inorganic phosphate.

Cellular and Metabolic Pathway Interventions

Effects on Glycogenolysis in Isolated Perfused Livers

The inhibitory effect of 6-MPA on the G6Pase system has direct consequences for hepatic glucose production pathways, particularly glycogenolysis. Studies using isolated, perfused livers from fed rats have demonstrated the in situ effectiveness of 6-MPA as an inhibitor of this process. Glycogenolysis is the breakdown of stored glycogen (B147801) into glucose, which is then released into the bloodstream to maintain blood glucose levels. The final step of this pathway is the hydrolysis of glucose-6-phosphate by G6Pase.

By inhibiting G6Pase, 6-MPA effectively traps G6P within the liver cells, preventing its conversion to free glucose and subsequent release. In one study, exposing perfused rat livers to 6-MPA resulted in a substantial decrease in glycogenolysis.

| Compound | Concentration | Exposure Time | Result | Reference |

|---|---|---|---|---|

| This compound (3-MP) | 2 mM | 40 minutes | Glycogenolysis lowered by 50% | nih.gov |

Regulation of Glycogenesis

In addition to inhibiting glycogen breakdown, 6-MPA also influences the synthesis of glycogen, a process known as glycogenesis. The inhibition of G6Pase by 6-MPA leads to an intracellular accumulation of its substrate, glucose-6-phosphate. Glucose-6-phosphate is a key allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogenesis.

Consequently, in the presence of 6-MPA, the elevated levels of G6P stimulate glycogen synthase, promoting the conversion of glucose into glycogen for storage. Research has shown that in perfused livers supplied with glucose, the addition of 6-MPA resulted in increased glycogenesis and net glucose uptake. This effect was also observed when other substrates like fructose or dihydroxyacetone were used, indicating that the inhibition of G6Pase by 6-MPA creates a metabolic directive, shunting hexose (B10828440) phosphates towards glycogen storage.

Influence on Ketogenesis

The influence of 6-MPA on ketogenesis appears to be indirect, stemming from its potent inhibition of gluconeogenesis. Ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, which occurs primarily in the liver mitochondria. This pathway is typically activated during periods of low glucose availability, such as fasting or starvation, when the body needs an alternative fuel source.

6-MPA is a well-established inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key rate-limiting enzyme in the gluconeogenic pathway. nih.gov By blocking gluconeogenesis, 6-MPA significantly reduces the liver's ability to synthesize new glucose. This reduction in glucose production can mimic a state of glucose deprivation, leading to a metabolic shift. The body compensates by increasing the oxidation of fatty acids for energy, which in turn can lead to an overproduction of acetyl-CoA. When the capacity of the TCA cycle is exceeded, this excess acetyl-CoA is diverted into the ketogenic pathway, potentially increasing the synthesis of ketone bodies. jackwestin.com

Modulation of Amino Acid Metabolism and Aspartate Production

6-MPA significantly modulates amino acid metabolism through its targeted inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEPCK). nih.govnih.govcore.ac.uk PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a critical and rate-limiting step in gluconeogenesis. nih.gov Oxaloacetate is a key intermediate that links the TCA cycle with the metabolism of several amino acids.

By inhibiting PEPCK, 6-MPA causes the precursor, oxaloacetate, to accumulate. nih.govnih.gov This buildup redirects oxaloacetate away from the gluconeogenic pathway and towards other metabolic fates. One major pathway for oxaloacetate is its conversion to the amino acid aspartate through a transamination reaction catalyzed by aspartate aminotransferase. Therefore, the inhibition of PEPCK by 6-MPA can lead to an increased production of aspartate. This demonstrates how 6-MPA can shift the metabolic flux from glucose synthesis towards the synthesis of specific amino acids. This effect is particularly evident when gluconeogenic precursors like lactate, pyruvate, or alanine are the primary substrates. nih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific preclinical research data for the compound This compound corresponding to the biological activities outlined in the requested article structure. The majority of published studies focus on two similarly named but structurally distinct compounds: 3-mercaptopicolinic acid (3-MPA) and 6-mercaptopurine (B1684380) (6-MP) .

The hypoglycemic, anticancer, and myogenic differentiation effects detailed in scientific literature are attributed to these other compounds, not to this compound. For instance, hypoglycemic and myogenic differentiation activities are well-documented for 3-mercaptopicolinic acid nih.govworktribe.comdntb.gov.uaacs.orgresearchgate.netnih.gov, while extensive anticancer research, including effects on cell proliferation and apoptosis, has been conducted on the purine (B94841) analogue 6-mercaptopurine frontiersin.orgnih.govoncotarget.commdpi.comnih.govresearchgate.net.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound within the requested biological contexts, this article cannot be generated at this time without compromising scientific accuracy. Attributing the activities of 3-MPA or 6-MP to this compound would be erroneous.

Further preclinical research is required to determine if this compound possesses the biological activities outlined.

Biological Activities and Therapeutic Implications in Preclinical Research

Implications in Parasitic Metabolism (e.g., Leishmania major)

Research into the metabolic pathways of parasitic protozoa like Leishmania major has identified unique enzymatic activities that are essential for the parasite's survival and distinct from their mammalian hosts. One such area of interest is the parasite's central carbon metabolism. While specific research on 6-Mercaptopicolinic acid in Leishmania major is not extensively documented in preclinical studies, the closely related compound, 3-Mercaptopicolinic acid, has been investigated as an inhibitor of a key enzyme in gluconeogenesis, phosphoenolpyruvate (B93156) carboxykinase (PEPCK).

Leishmania parasites possess metabolic flexibility, allowing them to adapt to the different nutrient environments of their insect vector and mammalian host. nih.gov Key metabolic pathways, including carbohydrate metabolism, are considered crucial for the parasite's proliferation and survival. nih.govembopress.org Disrupting these pathways is a potential strategy for the development of anti-leishmanial drugs. nih.gov

The enzyme phosphoenolpyruvate carboxykinase (PEPCK) plays a significant role in the carbon metabolism of some parasites. researchgate.net In many parasitic helminths, PEPCK is involved in glycolysis, a pathway for energy release, whereas in vertebrates, it has a primary role in gluconeogenesis, the synthesis of glucose. researchgate.net The functional characterization of PEPCK from Leishmania major (LmjPEPCK) has been a subject of study to exploit these differences. nih.gov

3-Mercaptopicolinic acid is a known inhibitor of PEPCK. bio-techne.comcaymanchem.comnih.govmedchemexpress.com Its mechanism of action involves the inhibition of glucose synthesis. bio-techne.comnih.gov Studies on PEPCK from various organisms have shown that 3-Mercaptopicolinic acid acts as a potent inhibitor of this enzyme. nih.govmedchemexpress.com While the direct effects of this compound on Leishmania major are not detailed, the investigation of its 3-isomer provides a framework for understanding how targeting specific metabolic enzymes could impact the parasite. The inhibition of LmjPEPCK by compounds like mercaptopicolinic acids could disrupt the parasite's ability to regulate its central carbon metabolism, potentially affecting its viability.

Research Findings on the Impact of 3-Mercaptopicolinic Acid on PEPCK

| Compound | Target Enzyme | Organism/System | Key Findings |

| 3-Mercaptopicolinic acid | Phosphoenolpyruvate carboxykinase (PEPCK) | Leishmania major (recombinant enzyme) | Functional characterization of LmjPEPCK reported, with 3-Mercaptopicolinic acid mentioned in the context of PEPCK studies. nih.gov |

| 3-Mercaptopicolinic acid | Phosphoenolpyruvate carboxykinase (PEPCK) | Rat liver | Inhibits gluconeogenesis from lactate (B86563), pyruvate (B1213749), and alanine (B10760859). caymanchem.comnih.gov Identified as a noncompetitive inhibitor with respect to both oxaloacetate and MnGTP2-. nih.gov |

| 3-Mercaptopicolinic acid | Phosphoenolpyruvate carboxykinase (PEPCK) | Human (hPEPCK) | IC50 of 7.5 μM. bio-techne.com |

Structural Biology and Ligand Interactions

Crystallographic Studies of PEPCK-3-Mercaptopicolinic Acid Complexes

Crystallographic studies have been instrumental in visualizing the direct interaction between 3-MPA and rat cytosolic PEPCK. High-resolution crystal structures of PEPCK in complex with 3-MPA, along with various substrates, have been determined, offering atomic-level insights into the inhibitory mechanism. nih.govresearchgate.netacs.org These structural analyses have unequivocally demonstrated that 3-MPA binds to two discrete locations on the enzyme, providing a structural basis for its potent inhibitory effects on gluconeogenesis. nih.govacs.org The availability of these complex structures has allowed for a detailed examination of the binding pockets and the specific molecular interactions that govern inhibitor binding.

Characterization of Binding Sites and Modes

Kinetic and crystallographic data have revealed that 3-MPA inhibits PEPCK by binding to two distinct sites: an active site and a previously unidentified allosteric site. nih.govresearchgate.netacs.org

Active Site Binding : One molecule of 3-MPA binds within the active site of PEPCK. This binding is competitive with the substrate phosphoenolpyruvate (B93156) (PEP) and the product oxaloacetate (OAA). nih.govresearchgate.net The inhibitor effectively occupies the same space as the natural substrates, thereby preventing the catalytic reaction from occurring. The inhibition constant (Ki) for this competitive inhibition is approximately 10 μM. nih.govresearchgate.netacs.org

Allosteric Site Binding : A second molecule of 3-MPA binds to a novel allosteric pocket, distant from the active site. nih.govresearchgate.net This binding is non-competitive and exerts its inhibitory effect through a different mechanism. The affinity for the allosteric site is lower, with an inhibition constant (Ki) of around 150 μM. nih.govresearchgate.netacs.org The discovery of this allosteric site has opened new possibilities for designing more selective inhibitors. researchgate.net

| Binding Site | Inhibition Type | Inhibition Constant (Ki) | Competitive Ligand |

|---|---|---|---|

| Active Site | Competitive | ~10 μM | PEP/OAA |

| Allosteric Site | Non-competitive | ~150 μM | N/A |

Allosteric Regulation and Conformational Changes

The binding of 3-MPA to the allosteric site induces significant conformational changes in the PEPCK enzyme structure. nih.govresearchgate.net Structural studies suggest that the occupation of the allosteric pocket by 3-MPA stabilizes an altered conformation of the enzyme. nih.govresearchgate.netacs.org This change is primarily observed in the nucleotide-binding domain, which in turn reduces the enzyme's affinity for its nucleotide substrate, GTP. nih.govresearchgate.netacs.org This allosteric mechanism represents a sophisticated mode of regulation where an inhibitor binding at a secondary site can effectively shut down the enzyme's catalytic activity by influencing the conformation of the primary active site. This dual-binding mode, featuring both competitive and allosteric inhibition, explains the potent hypoglycemic effects of 3-MPA observed in earlier studies. nih.govacs.org

Ligand Design and Structure-Activity Relationship (SAR) Studies

The understanding of how 3-MPA and other picolinic acid analogues interact with PEPCK has been fundamental to structure-activity relationship (SAR) studies. nih.govnih.gov The goal of SAR is to identify the key chemical features of a molecule that are responsible for its biological activity, which can then be used to design more potent and selective inhibitors. nih.govnih.govresearchgate.net

Studies on pig cytosolic PEPCK isoenzymes have shown that 3-MPA affects the binding of GTP, reinforcing the idea that the nucleotide-binding site is a key area of interaction. nih.gov The discovery of the novel allosteric pocket in PEPCK has provided a new target for drug design. researchgate.net It is theorized that analogues of 3-MPA could be developed to specifically target this allosteric site, potentially leading to inhibitors that can differentiate between PEPCK isozymes, such as the cytosolic (PCK1) and mitochondrial (PCK2) forms. researchgate.net The screening of chemical libraries has also led to the identification of novel compounds with inhibitory effects on PEPCK, providing different chemical scaffolds for further development. nih.gov These efforts, guided by the structural insights from the PEPCK-inhibitor complexes, are crucial for optimizing lead compounds in the drug discovery process. nih.govresearchgate.net

Analytical Methodologies for 6 Mercaptopicolinic Acid and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 6-mercaptopicolinic acid and its related compounds from biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely utilized due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV and Diode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used method for the determination of 6-mercaptopurine (B1684380) (a related thiopurine) and its metabolites. nih.govresearchgate.netnih.govscielo.brmdpi.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Reverse-phase HPLC, often employing a C18 column, is a common approach. researchgate.netscielo.br The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (like sodium acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netscielo.br Gradient elution, where the composition of the mobile phase is changed over time, can be employed to optimize the separation of multiple analytes with different polarities. e-nps.or.kr

UV and DAD detectors are used to quantify the separated compounds by measuring their absorbance of light at specific wavelengths. For instance, 6-mercaptopurine can be monitored at approximately 322-325 nm. researchgate.net DAD provides the additional advantage of acquiring a full UV spectrum for each peak, which aids in peak identification and purity assessment.

The performance of HPLC methods is evaluated through various validation parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scielo.brmdpi.com Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. researchgate.netscielo.br

Table 1: HPLC Method Parameters for Thiopurine Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | C18 | researchgate.netscielo.br |

| Mobile Phase | Acetonitrile and 0.05 mol/L sodium acetate (B1210297) buffer (10:90 v/v) | scielo.br |

| Flow Rate | 1 mL/min | scielo.br |

| Detection Wavelength | 324 nm | scielo.br |

| Retention Time (6-MP) | 3.25 min | scielo.br |

| Linearity Range | 0.01-5 µg/mL | scielo.br |

| LOD | 17 ng/mL | scielo.br |

| LOQ | 52 ng/mL | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like 6-mercaptopurine and its metabolites, a derivatization step is necessary to increase their volatility. mdpi.comnih.gov This often involves converting polar functional groups into less polar and more volatile derivatives. nih.gov Trimethylsilylation is a commonly used derivatization method in GC-MS analysis. mdpi.comspringernature.com

In GC-MS, the sample is first vaporized and separated in the gas chromatography column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification. researchgate.net For example, the parent molecular ion peak of 6-mercaptopurine is observed at an m/z of 152. researchgate.net

Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) or by using the total ion chromatogram. springernature.com The use of isotopically labeled internal standards can improve the accuracy and precision of quantification. nih.gov

Table 2: GC-MS Parameters for 6-Mercaptopurine Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Derivatization | Trimethylsilylation | springernature.com |

| Ionization Energy | 70 eV (typical for Electron Ionization) | mdpi.com |

| Parent Molecular Ion (6-MP) | m/z 152 | researchgate.net |

| Retention Time (6-MP) | 16.04 minutes | researchgate.net |

Ion Exclusion and Ion Exchange Chromatography

Ion chromatography encompasses several techniques, including ion-exchange and ion-exclusion chromatography, which are suitable for separating ionic and polar molecules. iajps.com

Ion-exchange chromatography (IEC) separates molecules based on their net surface charge through reversible adsorption to a charged stationary phase. harvardapparatus.com Cation-exchange resins have negatively charged groups and are used to separate positively charged molecules (cations), while anion-exchange resins have positively charged groups for separating negatively charged molecules (anions). iajps.comharvardapparatus.com The separation is controlled by the pH and ionic strength of the mobile phase. harvardapparatus.com

Ion-exclusion chromatography (IEC) is particularly useful for separating hydrophilic molecules from ionic species. researchgate.net This technique utilizes a stationary phase with fixed ionic charges. Ionic analytes are excluded from the pores of the stationary phase due to electrostatic repulsion and elute quickly, while non-ionic or weakly ionized analytes can penetrate the pores and are retained longer. researchgate.net This method has been successfully applied to the separation of carboxylic acids. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of this compound and its metabolites. These techniques provide information about the molecular structure and concentration of the analyte.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com The absorption of UV-Vis light is due to the presence of chromophores, which are functional groups capable of absorbing energy and causing electronic transitions. mdpi.com

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength and is characteristic of its chemical structure. For quantitative analysis, the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

UV-Vis spectroscopy has been used to study the oxidation of 6-mercaptopurine by observing the changes in its UV-Vis spectrum over time. researchgate.net This technique can also be used for the quantitative determination of compounds in pharmaceutical formulations. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a molecule after it has been excited by light of a specific wavelength. nih.gov This method is particularly useful for the analysis of fluorescent compounds or compounds that can be converted into fluorescent derivatives.

The intensity of the fluorescence emission is directly proportional to the concentration of the analyte, making it a valuable tool for quantitative analysis. nih.gov The technique is known for its high sensitivity and selectivity. nih.gov

For non-fluorescent molecules, derivatization with a fluorescent reagent can be employed. For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound like β-mercaptoethanol is a common derivatizing agent for primary amines, resulting in a highly fluorescent product. mdpi.com The reaction conditions, such as pH and reagent concentration, need to be optimized to achieve maximum fluorescence intensity. mdpi.com

Fluorescence spectroscopy can be applied to the analysis of drugs and their metabolites in biological fluids, such as urine. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Mercaptopurine |

| 6-Thioguanine nucleotides |

| 6-Methylmercaptopurine |

| 4-amino-5-(methylthio)carbonyl imidazole |

| 6-Thioguanine |

| 6-Mercaptopurine riboside |

| 6-Thioguanine riboside |

| Acetonitrile |

| Sodium acetate |

| Methanol |

| 5-fluorouracil |

| 6-methylmercaptopurine |

| 6-thioguanosine-5′-monophosphate |

| Formic acid |

| Tartaric acid |

| 18-crown-6 |

| Quercetin |

| Gliadin |

| Diperiodatocuprate(III) |

| 6-Aminopenicillanic acid |

| d-(+)-Glucosamine |

| 3-mercaptopropionic acid |

| 6-mercaptohexanoic acid |

| mercaptosuccinic acid |

| L-cysteine |

| o-phthalaldehyde |

| β-mercaptoethanol |

| Steppogenin |

| Flavonoids |

| Toluene |

| Carboxymethyl-cellulose |

| Diethylaminoethyl-cellulose |

| Oxalic acid |

| Glyoxylic acid |

| Glycolic acid |

| Tropic acid |

| Morphine |

| Codeine |

| Hydromorphone |

| Hydrocodone |

| 6-acetylmorphine |

| Oxycodone |

| Succinylacetone |

| Hydroxyurea |

| p-cymene |

| Thymol |

| γ-terpinene |

| Carvacrol |

| Linalool |

| Croweacin |

| Corymbolone |

| Xylose |

| Acetic acid |

| HMF |

| Gallic acid |

| 3,4-dihydroxybenzoic acid |

| 2,5-dihydroxibenzoic acid |

| 4-hydroxybenzoic acid |

| 3-hydroxybenzoic acid |

| Vanillic acid |

| Caffeic acid |

| Syringic acid |

| p-coumaric acid |

| Ferulic acids |

| Vanillin |

| Syringaldehyde |

| Caffeine |

| Pregabalin |

| Copper acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the protons on the pyridine (B92270) ring, the acidic proton of the carboxylic acid group, and the proton of the thiol (mercapto) group. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the nitrogen atom and the two functional groups. pdx.eduoregonstate.edunetlify.app The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. oregonstate.edu

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. drugbank.comhmdb.ca The spectrum would show distinct signals for each of the six carbon atoms in the pyridine ring and the single carbon of the carboxyl group. The chemical shifts of these carbons provide insight into their electronic environment, confirming the substitution pattern of the ring.

Table 1: Predicted NMR Spectral Characteristics for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Doublet, Triplet | Signals corresponding to the three protons on the pyridine ring. |

| ¹H | >10 | Broad Singlet | Signal for the carboxylic acid proton. |

| ¹H | Variable | Broad Singlet | Signal for the thiol proton; position can vary and may exchange with solvent. |

| ¹³C | 115 - 150 | Singlet | Signals for the carbon atoms of the pyridine ring. |

| ¹³C | >160 | Singlet | Signal for the carbonyl carbon of the carboxylic acid group. |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. When coupled with fragmentation techniques (MS/MS), it can also provide significant structural information.

The molecular formula of this compound is C₆H₅NO₂S, which corresponds to a monoisotopic mass of approximately 155.0041 Da. High-resolution mass spectrometry would be able to confirm this exact mass, which is a key step in its identification.

In tandem mass spectrometry, the molecular ion (parent ion) is fragmented into smaller, characteristic product ions (daughter ions). The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely occur at the functional groups. chemguide.co.uklibretexts.orglibretexts.org

Key Predicted Fragmentation Pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the neutral loss of COOH (45 Da) or CO₂ (44 Da). libretexts.org

Cleavage of C-S bond: The bond between the pyridine ring and the sulfur atom may cleave.

Ring fragmentation: The stable pyridine ring may also fragment under high-energy conditions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 155.0041 | 110.0245 | COOH (45.0) | Loss of the carboxylic acid group. |

| 155.0041 | 137.9935 | H₂O (18.0) | Loss of a water molecule. |

| 155.0041 | 121.9960 | SH (33.0) | Loss of the sulfhydryl radical. |

Note: This data is predictive and based on established principles of mass spectrometry fragmentation. researchgate.netyoutube.com

Metabolomic Profiling in Biological Systems

Metabolomic profiling involves the comprehensive measurement of all small molecule metabolites in a biological sample to provide a snapshot of its physiological state. nih.govnih.gov While studies specifically profiling the metabolism of this compound are not widely available, its isomer, 3-Mercaptopicolinic acid (3-MPA) , is extensively used as a chemical tool to perturb cellular metabolism and study the resulting changes in the metabolome.

3-Mercaptopicolinic acid is a well-characterized and potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) , a key enzyme in the metabolic pathway of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). caymanchem.comacs.orgnih.gov By inhibiting PEPCK, 3-MPA effectively blocks the production of glucose from substrates like lactate (B86563), pyruvate (B1213749), and alanine (B10760859) in liver cells. caymanchem.comnih.gov

Metabolomic studies using 3-MPA have revealed significant alterations in cellular metabolism beyond just glucose production. Its application leads to a cascade of metabolic changes that can be detected using MS- or NMR-based profiling techniques.

Research Findings from Metabolomic Studies using 3-Mercaptopicolinic Acid:

Inhibition of Gluconeogenesis: Administration of 3-MPA causes a significant reduction in blood glucose levels in animal models by inhibiting hepatic glucose synthesis. medchemexpress.com

Alteration of Amino Acid Metabolism: Treatment with 3-MPA has been shown to inhibit asparagine metabolism and lead to an increase in the levels of other amino acids and amides. medchemexpress.com

Impact on Serine Biosynthesis: In certain cell types, 3-MPA can reduce the expression of genes associated with the serine biosynthesis pathway. medchemexpress.com

Table 3: Observed Metabolic Effects of 3-Mercaptopicolinic Acid in Biological Systems

| Metabolic Pathway | Observed Effect | Key Enzyme Target | Reference |

| Gluconeogenesis | Potent Inhibition | Phosphoenolpyruvate Carboxykinase (PEPCK) | caymanchem.comacs.orgnih.gov |

| Amino Acid Metabolism | Altered asparagine and serine pathways | Phosphoenolpyruvate Carboxykinase (PEPCK) | medchemexpress.com |

| Cell Proliferation | Inhibition | Phosphoenolpyruvate Carboxykinase (PEPCK) | medchemexpress.com |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways. nih.gov In this approach, a molecule is synthesized with one or more of its atoms replaced by a heavy isotope (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). These labeled molecules, or "tracers," are introduced into a biological system, and their metabolic fate is monitored using mass spectrometry or NMR spectroscopy. nih.gov

While there is no specific literature detailing the use of isotopically labeled this compound, the principles of the technique can be applied to understand its biological activity.

Hypothetical Applications in Research:

Metabolic Fate: A ¹³C- or ¹⁵N-labeled version of this compound could be administered to cells or organisms. By tracking the isotopic label, researchers could determine if the compound is metabolized into other molecules, identify the resulting products, and quantify its rate of clearance.

Quantifying Pathway Inhibition: Isotopic tracers like ¹³C-labeled glucose or ¹³C-labeled glutamine can be used in conjunction with an unlabeled metabolic inhibitor. For instance, cells could be treated with this compound, and the rate of gluconeogenesis could be precisely measured by quantifying the incorporation of ¹³C from labeled lactate into newly synthesized glucose. This approach moves beyond simply observing that a pathway is inhibited to quantifying the degree of inhibition on metabolic flux. nih.govosti.govresearchgate.net

The combination of isotopic labeling with metabolomic analysis provides a dynamic view of cellular metabolism, revealing not just the concentrations of metabolites, but the rates of the reactions that connect them. This methodology would be invaluable for fully characterizing the mechanism of action of this compound and its metabolites.

Future Directions and Emerging Research Avenues

Development of Next-Generation PEPCK Inhibitors

The development of next-generation PEPCK inhibitors is a promising area of research, with efforts focused on designing molecules that exhibit enhanced selectivity and potency. Building upon the foundational structure of 6-mercaptopicolinic acid, scientists are creating novel analogues with improved pharmacological properties.

A notable advancement in this area is the design of 3-carboxymethylthio-picolinic acid (CMP), an analogue of this compound (referred to as 3-mercaptopicolinic acid or 3-MPA in some literature). uwaterloo.ca This new inhibitor was engineered to target the active site of PEPCK more selectively. uwaterloo.ca Structural and kinetic studies have shown that CMP occupies both the competitive binding site, coordinating with a manganese ion, and an adjacent overlapping pocket within the enzyme's active site. uwaterloo.ca This dual-site occupancy represents a significant step forward in creating more specific inhibitors of GTP-dependent PEPCK. uwaterloo.ca

The kinetic results for CMP against various PEPCK isozymes demonstrate its inhibitory potential, with Ki values ranging from approximately 30 to 90 µM. uwaterloo.ca This research highlights the utility of the adjacent binding cleft as a target for designing future selective inhibitors. uwaterloo.ca

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | PEPCK | ~5 µM (competitive), ~150 µM (allosteric) | uwaterloo.ca |

| 3-Carboxymethylthio-picolinic acid (CMP) | PEPCK | ~30-90 µM | uwaterloo.ca |

Exploration of this compound in Combination Therapies

The exploration of this compound in combination therapies, particularly for metabolic diseases like type 2 diabetes, presents a rational approach to achieving enhanced therapeutic outcomes. The multifaceted nature of such diseases often necessitates targeting multiple pathways simultaneously. ccjm.org Combining a PEPCK inhibitor like this compound with other anti-diabetic agents could lead to synergistic effects in glycemic control. nih.gov

For instance, pairing this compound with a drug that has a complementary mechanism of action, such as one that enhances insulin (B600854) sensitivity or promotes glucose uptake, could provide a more comprehensive treatment strategy. ccjm.org The rationale for such combinations is to address different aspects of the disease's pathophysiology, potentially leading to improved efficacy and a reduction in the required doses of individual drugs, which in turn could minimize side effects. nih.gov While specific in-vivo studies combining this compound with other drugs are still an emerging area, the principle of combination therapy is well-established in the management of complex metabolic disorders. nih.gov

Advanced Chemical Biology Approaches for Target Validation

Advanced chemical biology techniques are crucial for validating the molecular targets of compounds like this compound and elucidating their mechanisms of action in a cellular context. One such powerful strategy is activity-based protein profiling (ABPP). nih.govberkeley.eduescholarship.org ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for the assessment of their functional state within complex biological systems. nih.gov

While not yet specifically applied to this compound, ABPP could be instrumental in several ways:

On-target engagement: A chemical probe derived from this compound could be synthesized to confirm its direct interaction with PEPCK in native biological systems. This would provide definitive evidence of target engagement and help to quantify the extent of inhibition.

Off-target identification: ABPP can be used to screen for unintended targets of this compound. Identifying any off-target interactions is critical for understanding the compound's complete pharmacological profile and potential side effects. berkeley.edu

Discovery of novel binding sites: This technique could potentially uncover previously unknown allosteric binding sites or regulatory interactions of PEPCK, as it has been shown that 3-mercaptopicolinic acid can bind to both the active site and an allosteric site. acs.orgnih.gov

The development of such chemical probes would significantly enhance our understanding of the cellular effects of this compound and aid in the validation of PEPCK as a therapeutic target. eubopen.org

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in the rational design and prediction of the activity of novel PEPCK inhibitors based on the this compound scaffold. mdpi.com Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed to simulate and predict the interactions between inhibitors and the PEPCK enzyme. nih.govnih.gov

Molecular docking studies, for example, have utilized 3-mercaptopicolinic acid as a known inhibitor to validate the docking protocols and compare the binding modes of newly designed compounds. nih.govresearchgate.net These in silico approaches allow researchers to:

Predict binding affinity: Estimate the binding energy and affinity of new this compound analogues to the PEPCK active site. nih.gov

Analyze binding modes: Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's binding pocket. researchgate.net

Guide rational drug design: The insights gained from these computational models can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

QSAR models, on the other hand, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By developing QSAR models for this compound derivatives, it is possible to predict the inhibitory activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Q & A

Q. What are the standard experimental protocols for synthesizing 6-mercaptopicolinic acid and validating its purity?

Synthesis typically involves thiolation of picolinic acid derivatives under controlled conditions (e.g., using sulfurizing agents like phosphorus pentasulfide). Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, follow guidelines requiring detailed descriptions of reagents, reaction conditions, and analytical methods in the experimental section .

Q. How can researchers design experiments to assess the stability of this compound in aqueous solutions?

Stability studies should employ accelerated degradation testing under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor absorbance changes over time, coupled with mass spectrometry (MS) to identify degradation byproducts. Include negative controls (e.g., inert buffers) and triplicate runs to ensure statistical validity. Document methodology comprehensively to align with reproducibility standards in chemistry publications .

Q. What spectroscopic techniques are critical for confirming the thiol group activity in this compound?

Fourier-transform infrared spectroscopy (FTIR) can identify S-H stretching vibrations (~2500–2600 cm⁻¹). Additionally, Ellman’s assay quantifies free thiol groups via spectrophotometric measurement of 2-nitro-5-thiobenzoic acid formation. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in drug delivery systems be resolved?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems). Address this by conducting dose-response studies across multiple models, applying clustered data analysis (e.g., mixed-effects models to account for nested observations) . Validate findings using orthogonal assays (e.g., fluorescence-based uptake studies vs. HPLC quantification of drug release kinetics) .

Q. What strategies optimize the covalent conjugation of this compound to chitosan polymers while minimizing disulfide formation?

Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Monitor reaction progress via thiol-specific probes (e.g., monobromobimane) and adjust pH to favor nucleophilic thiolate anions. Post-conjugation, employ size-exclusion chromatography to separate unreacted monomers and confirm linkage via 2D NMR techniques (e.g., HSQC) .

Q. How should researchers frame hypothesis-driven studies to explore this compound’s role in redox modulation?

Apply the PICOT framework:

- Population : Specific cell types (e.g., cancer vs. normal cells).

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Baseline redox status (e.g., glutathione levels).

- Outcome : Quantifiable changes in reactive oxygen species (ROS) via flow cytometry or luminescence assays.

- Time : Acute (hours) vs. chronic (days) exposure. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound?

For repeated measurements (e.g., time-series enzyme inhibition assays), use linear mixed-effects models to account for intra-experiment correlation. Report intraclass correlation coefficients (ICCs) to quantify clustering strength. Validate assumptions via residual plots and leverage bootstrapping for small sample sizes .

Q. How can systematic reviews be structured to synthesize existing literature on this compound’s applications in tissue engineering?

Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Search databases (PubMed, Scopus) using Boolean operators (e.g., "this compound" AND "scaffold").

- Perform risk-of-bias assessment (e.g., Cochrane Tool).

- Meta-analyze data using random-effects models if heterogeneity exceeds 50% (I² statistic) .

Data Integrity and Reproducibility

Q. What steps ensure the reproducibility of enzymatic inhibition assays involving this compound?

- Pre-register protocols on platforms like Open Science Framework.

- Report inhibitor concentrations as IC₅₀ values with 95% confidence intervals.

- Include positive controls (e.g., known inhibitors) and validate enzyme activity via Michaelis-Menten kinetics.

- Share raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address potential conflicts in spectroscopic data interpretation?

Cross-reference spectral libraries (e.g., SDBS, NIST Chemistry WebBook) and consult crystallographic data (Cambridge Structural Database). For ambiguous peaks, perform deuterium exchange experiments (NMR) or isotope labeling (MS) to resolve structural uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.